2-(Allyloxy)-4,6-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,4-dimethyl-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
IFEPDTDHGULLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC=C)C=O)C |
Origin of Product |
United States |
Elucidation of Reactivity Profiles and Novel Transformations of 2 Allyloxy 4,6 Dimethylbenzaldehyde
Reactions Governing the Aldehyde Functionality
The aldehyde group is a versatile functional group that can undergo a variety of transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.
Stereoselective Reduction Strategies to Benzyl (B1604629) Alcohols
The reduction of the aldehyde in 2-(Allyloxy)-4,6-dimethylbenzaldehyde would yield the corresponding benzyl alcohol, (2-(allyloxy)-4,6-dimethylphenyl)methanol. The stereoselective reduction of prochiral aldehydes is a well-established field in organic synthesis. Various reagents and catalytic systems can be employed to achieve high enantioselectivity.
Commonly used methods include the use of chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalysts) or aluminum hydrides modified with chiral ligands. The expected outcome of such a reduction would be the formation of one enantiomer of the corresponding alcohol in excess.
Table 1: Hypothetical Stereoselective Reduction of this compound
| Catalyst/Reagent | Expected Product | Potential Stereoselectivity |
|---|---|---|
| (R)-CBS Catalyst | (R)-(2-(allyloxy)-4,6-dimethylphenyl)methanol | High (e.g., >90% ee) |
| (S)-CBS Catalyst | (S)-(2-(allyloxy)-4,6-dimethylphenyl)methanol | High (e.g., >90% ee) |
Oxidative Transformations to Benzoic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid, which in this case would be 2-(allyloxy)-4,6-dimethylbenzoic acid. A variety of oxidizing agents can accomplish this transformation.
Standard oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and Pinnick oxidation conditions (sodium chlorite, NaClO2). The choice of reagent would depend on the desired reaction conditions and tolerance of other functional groups, though the allyloxy group is generally stable to many common oxidants.
Table 2: Potential Oxidative Transformations of this compound
| Oxidizing Agent | Product | General Yield |
|---|---|---|
| Potassium Permanganate | 2-(allyloxy)-4,6-dimethylbenzoic acid | Moderate to High |
| Jones Reagent | 2-(allyloxy)-4,6-dimethylbenzoic acid | High |
Exploration of Condensation and Annulation Reactions Involving the Aldehyde Group
Aldehydes are excellent electrophiles in condensation and annulation reactions. These reactions are fundamental in constructing larger, more complex molecular architectures.
One of the most common condensation reactions is the Aldol (B89426) condensation. masterorganicchemistry.commagritek.comsigmaaldrich.com In a crossed Aldol condensation, this compound could react with an enolizable ketone or aldehyde in the presence of a base or acid catalyst to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com Another important reaction is the Wittig reaction, where the aldehyde would react with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.
Reactions Involving the Allyloxy Group
The allyloxy group is also reactive and can participate in a range of transformations, most notably rearrangement and metathesis reactions.
Mechanistic and Synthetic Studies of Claisen Rearrangement Derivatives of this compound
The Claisen rearrangement is a powerful sigmatropic rearrangement that is characteristic of allyl aryl ethers. Upon heating, the allyloxy group is expected to rearrange to form 2-allyl-6-hydroxy-3,5-dimethylbenzaldehyde. The reaction proceeds through a concerted, pericyclic transition state.
The presence of the methyl groups on the aromatic ring would direct the allyl group to the unsubstituted ortho position. This transformation would be a key step in synthesizing substituted phenolic compounds.
Olefin Metathesis Reactions for Carbon-Carbon Bond Formation
The terminal alkene of the allyloxy group can participate in olefin metathesis reactions, a versatile method for the formation of new carbon-carbon double bonds catalyzed by transition metal complexes, such as Grubbs' or Schrock's catalysts. nii.ac.jpharvard.edu
Two primary types of metathesis could be envisioned for this molecule:
Ring-Closing Metathesis (RCM): If another alkene is present in a suitable position within the molecule, an intramolecular RCM could lead to the formation of a cyclic ether.
Cross-Metathesis (CM): An intermolecular reaction with another olefin would result in the exchange of the terminal methylene (B1212753) group with a substituent from the reaction partner, leading to a more functionalized ether side chain. sigmaaldrich.comnih.gov
Table 3: Potential Olefin Metathesis Reactions
| Metathesis Type | Reaction Partner | Potential Product | Catalyst |
|---|---|---|---|
| Cross-Metathesis | Styrene (B11656) | 2-((3-phenylallyl)oxy)-4,6-dimethylbenzaldehyde | Grubbs' Catalyst |
Nucleophilic Substitutions and Transformations of the Allyl Ether Moiety
The allyl ether group in this compound is susceptible to a range of transformations, primarily involving cleavage of the C-O bond or reactions at the double bond. While specific studies on this particular dimethylated benzaldehyde (B42025) are not extensively documented, the reactivity of the o-allyloxybenzaldehyde framework provides a basis for understanding its potential transformations.
One of the most characteristic reactions of aryl allyl ethers is the Claisen rearrangement , a thermally or catalytically induced nih.govnih.gov-sigmatropic rearrangement. This process involves the intramolecular migration of the allyl group from the oxygen atom to the ortho-position of the aromatic ring. In the case of this compound, this would lead to the formation of 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde. This rearrangement is a powerful tool for carbon-carbon bond formation and introduces a new functional handle on the aromatic ring, which can be further elaborated.
Beyond rearrangement, the allyl group can be a target for various nucleophilic substitution reactions. These transformations typically require activation of the allyl group, often through coordination with a transition metal catalyst, such as palladium. Palladium(0) complexes are well-known to catalyze the cleavage of the allyl-oxygen bond, forming a π-allyl palladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles, leading to the substitution of the allyloxy group. While specific examples with this compound are scarce, the general reactivity pattern is well-established for related o-allyloxy aromatic compounds.
The allyl double bond itself can also undergo transformations without cleavage of the ether linkage. For instance, oxidation reactions can convert the alkene into an epoxide or a diol. Furthermore, the allyl group can participate in various addition reactions .
| Transformation Type | Reagents/Conditions | Expected Product |
| Claisen Rearrangement | Heat or Lewis Acid | 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde |
| Palladium-catalyzed Allylic Substitution | Pd(0) catalyst, Nucleophile (e.g., amines, carbanions) | Substituted allyl derivatives |
| Epoxidation | m-CPBA or other peroxy acids | 2-((oxiran-2-yl)methoxy)-4,6-dimethylbenzaldehyde |
| Dihydroxylation | OsO₄, NMO | 2-((2,3-dihydroxypropyl)oxy)-4,6-dimethylbenzaldehyde |
Development of New Heterocyclic Systems Utilizing this compound as a Building Block
The unique arrangement of the aldehyde and allyloxy groups in this compound makes it an attractive starting material for the synthesis of various heterocyclic systems, particularly those containing an oxygen atom. The intramolecular reaction between the ortho-positioned functionalities is a key strategy in constructing these ring systems.
A prominent application of o-allyloxybenzaldehydes is in the synthesis of chromene and chroman-4-one derivatives. These scaffolds are present in a wide array of natural products and biologically active molecules. One common approach involves a tandem Claisen rearrangement followed by an intramolecular cyclization. Upon heating, this compound can first rearrange to 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde. The newly formed phenolic hydroxyl group can then react with the aldehyde or the allyl group to form a six-membered heterocyclic ring.
Radical-initiated cascade cyclizations have also emerged as a powerful method for the synthesis of chroman-4-ones from 2-(allyloxy)arylaldehydes. researchgate.net In these reactions, a radical species adds to the allyl double bond, and the resulting radical intermediate undergoes a 6-endo-trig cyclization onto the aldehyde carbonyl group. This process generates the chroman-4-one skeleton in a single step.
The general synthetic utility of o-allyloxybenzaldehydes in forming heterocyclic systems is summarized in the table below. While these reactions have been demonstrated on the parent and other substituted analogs, they represent the potential pathways for the derivatization of this compound.
| Heterocyclic System | Synthetic Strategy | Key Intermediate |
| Chromenes | Claisen Rearrangement followed by intramolecular cyclization | 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde |
| Chroman-4-ones | Radical-initiated cascade cyclization | Radical adduct of the allyl group |
| Dihydrofurans | Intramolecular cyclization involving the aldehyde and allyl group | Varies with reaction conditions |
The development of novel synthetic methodologies utilizing readily available starting materials like this compound is crucial for advancing medicinal chemistry and material science. The inherent reactivity of its functional groups provides a rich platform for the exploration of new chemical space and the construction of complex molecular architectures.
Mechanistic Investigations and Pathway Elucidation for Reactions Involving 2 Allyloxy 4,6 Dimethylbenzaldehyde
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic parameters are crucial for understanding the feasibility and rate of the Claisen rearrangement of 2-(Allyloxy)-4,6-dimethylbenzaldehyde. While specific data for this compound is scarce, studies on analogous systems provide significant insights. The Claisen rearrangement is generally an exothermic process, driven by the formation of a stable carbonyl group in the final product, although in the case of aryl allyl ethers, the key driving force is the re-aromatization of the ring. wikipedia.org
Kinetic studies on the photo-Claisen rearrangement of substituted allyl aryl ethers have shown that the nature of the substituents on the aromatic ring has a profound effect on the reaction rate. acs.orgnih.gov Electron-donating groups, such as the methyl groups in the target molecule, are known to accelerate the rearrangement. Conversely, electron-withdrawing groups, like the aldehyde functionality, tend to decrease the reaction rate. acs.orgnih.gov This is attributed to their influence on the electron density of the aromatic ring and the stability of the transition state.
Below is a representative table illustrating the general trend of substituent effects on the rate constant of Claisen rearrangements, based on findings from related compounds.
| Substituent on Aryl Ring | Relative Rate Constant (k_rel) | Effect |
| -OCH₃ (Electron-Donating) | > 1 | Accelerating |
| -CH₃ (Electron-Donating) | > 1 | Accelerating |
| -H (Neutral) | 1 | Reference |
| -Cl (Electron-Withdrawing) | < 1 | Decelerating |
| -CN (Electron-Withdrawing) | < 1 | Decelerating |
| -CF₃ (Electron-Withdrawing) | < 1 | Decelerating |
This table is illustrative and compiled from general findings in the literature on substituted aryl allyl ethers. The values are qualitative representations of the expected trends.
For this compound, the two electron-donating methyl groups would be expected to increase the rate of reaction, while the electron-withdrawing aldehyde group would counteract this effect. The net effect on the kinetics would depend on the balance of these opposing influences.
Analysis of Substituent Effects on Reactivity and Selectivity in this compound Transformations
The substituents on the aromatic ring of this compound play a critical role in modulating its reactivity and the potential for side reactions.
Electron-Donating Groups (-CH₃): The two methyl groups at positions 4 and 6 increase the electron density of the benzene (B151609) ring. This enhanced nucleophilicity of the ring facilitates the electrophilic attack of the allyl group during the Claisen rearrangement, thereby accelerating the reaction. stackexchange.com Studies on meta-substituted allyl aryl ethers have shown that electron-donating groups generally favor migration to the position further from the substituent, although in this case, the ortho positions are blocked. chemrxiv.org
Electron-Withdrawing Group (-CHO): The aldehyde group at position 2 is a meta-director and deactivates the ring towards electrophilic substitution. In the context of the Claisen rearrangement, its electron-withdrawing nature is expected to slow down the reaction rate. acs.org Furthermore, the aldehyde group can influence the stability of the cyclohexadienone intermediate.
Steric Effects: The methyl groups at the ortho positions (relative to the allyloxy group) sterically hinder the ether linkage. While this might influence the initial conformation of the molecule, the primary consequence is blocking the typical ortho-rearrangement, forcing the reaction to proceed at the single unsubstituted ortho position.
Investigations into the Claisen rearrangement of meta-substituted allyl aryl ethers have revealed that the regioselectivity is predominantly governed by the electronic effects of the meta substituent, which influences the relative stability of conformers and transition states. stackexchange.com
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of the Claisen rearrangement. uq.edu.aubeilstein-journals.orguq.edu.au For reactions involving molecules like this compound, computational studies can provide valuable information on:
Transition State Geometries: The Claisen rearrangement proceeds through a chair-like or boat-like transition state. organic-chemistry.org DFT calculations can determine the preferred geometry and the associated energy barriers. For aryl allyl ethers, a chair-like transition state is generally favored.
Activation Energies: Computational models can predict the activation energy (ΔG‡) of the rearrangement. Studies on similar systems, such as benzyl (B1604629) vinyl ethers, have shown that substituents significantly impact this barrier. For instance, an alkoxy substituent on the ketene (B1206846) acetal (B89532) in a benzyl-Claisen rearrangement was found to lower the activation barrier by approximately 10.2 kcal/mol. uq.edu.au It is plausible that the electronic interplay of the methyl and aldehyde groups in this compound would similarly modulate the activation energy.
Reaction Pathways: DFT calculations can map out the entire potential energy surface of the reaction, confirming the concerted nature of the acs.orgacs.org-sigmatropic shift and the subsequent tautomerization step. beilstein-journals.org These studies can also explore alternative pathways, such as those involving radical intermediates, although the concerted pathway is generally accepted for the thermal Claisen rearrangement. wikipedia.org
A representative table of computed activation energies for the Claisen rearrangement of different aryl allyl ethers is presented below to illustrate the impact of substituents.
| Compound | Computational Method | Calculated Activation Energy (kcal/mol) |
| Allyl vinyl ether | CBS-QB3 | 29.9 |
| Benzyl vinyl ether | CBS-QB3 | 40.1 |
| Benzyl vinyl ether with C-2 alkoxy substituent | CBS-QB3 | 29.9 |
This data is sourced from computational studies on analogous systems and is intended to be illustrative. uq.edu.au
Role of Catalysis in Directing Reaction Outcomes
While the Claisen rearrangement can be induced thermally, the use of catalysts can significantly lower the required temperature and improve reaction rates and selectivity. researchgate.net Lewis acids are particularly effective catalysts for this transformation. princeton.edutsijournals.com
For this compound, a Lewis acid could coordinate to either the oxygen of the allyloxy group or the oxygen of the aldehyde carbonyl. Coordination to the ether oxygen would increase the electrophilicity of the allyl group, thereby accelerating the rearrangement. Common Lewis acids employed for this purpose include:
Boron Trifluoride Etherate (BF₃·OEt₂): This has been shown to be an effective catalyst in the microwave-assisted Claisen rearrangement of o-allylaryl ethers. tsijournals.com
Zinc Chloride (ZnCl₂): Another Lewis acid used to catalyze the Claisen rearrangement of allyl aryl ethers to o-allyl phenols. tsijournals.comresearchgate.net
Titanium(IV) Chloride (TiCl₄): Known to be an efficient catalyst for acyl-Claisen rearrangements, often requiring only catalytic amounts. princeton.edu
Electrogenerated Boron-Based Lewis Acids: Recent advancements have demonstrated that electrochemically generated Lewis acids can catalyze the Claisen rearrangement at ambient temperatures. acs.org
The presence of the aldehyde group in this compound introduces a second potential coordination site for a Lewis acid. This could lead to competitive binding and potentially influence the catalytic efficiency. However, the primary catalytic role is expected to be the activation of the ether linkage to facilitate the sigmatropic shift.
The table below summarizes the effect of different catalysts on the Claisen rearrangement of a generic allyl aryl ether.
| Catalyst | Reaction Conditions | Outcome |
| None (Thermal) | High Temperature (~250 °C) | Low to moderate yield |
| H₂SO₄, TFA (Brønsted Acid) | Heating | Low to moderate yields |
| ZnCl₂ (Lewis Acid) | Heating | Satisfactory yield, long reaction time |
| BF₃·OEt₂ (Lewis Acid) | Microwave, Heating | Excellent yields, reduced reaction time |
| Electrogenerated B(C₆F₅)₃ | 30 °C, 1.5 min | High yield |
This table is a compilation of findings from various studies on catalyzed Claisen rearrangements. tsijournals.comresearchgate.netacs.org
Advanced Spectroscopic and Structural Characterization Techniques for 2 Allyloxy 4,6 Dimethylbenzaldehyde Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-(Allyloxy)-4,6-dimethylbenzaldehyde. It provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the assembly of the molecular skeleton and the confirmation of functional groups.
Applications of 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most direct data for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, aromatic protons, the protons of the two methyl groups, and the protons of the allyloxy group. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values of these signals provide foundational structural information.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, which would be instrumental in confirming the connectivity within the allyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the ¹³C signals for the methyl, methylene (B1212753), and methine groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbon and proton atoms (typically over two to three bonds). HMBC is critical for piecing together the entire structure, for instance, by showing correlations from the allyloxy protons to the aromatic ring, and from the aromatic and methyl protons to the various carbons of the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation and the spatial relationships between the allyloxy group and the adjacent methyl group on the aromatic ring.
A hypothetical ¹H and ¹³C NMR data table based on the expected chemical shifts for this compound is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | ~10.2 | ~192 |
| Aromatic CH | ~6.8 - 7.0 | ~115 - 130 |
| Allyl (=CH-) | ~5.9 - 6.1 | ~133 |
| Allyl (=CH₂) | ~5.2 - 5.4 | ~118 |
| Allyl (-O-CH₂-) | ~4.6 | ~70 |
| Methyl (-CH₃) | ~2.3 - 2.5 | ~20 - 22 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated and compared with the experimental value for confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample of this compound and confirming its identity. The retention time in the GC provides a characteristic value for the compound under specific conditions, while the mass spectrum of the eluting peak serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the allyl group or the formyl group.
A table of expected mass spectrometry data is provided below.
| Technique | Expected Data |
| HRMS | Molecular Ion Peak (M⁺) corresponding to the exact mass of C₁₂H₁₄O₂ |
| GC-MS | A specific retention time and a mass spectrum with characteristic fragment ions. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups.
For this compound, the IR spectrum would be expected to display characteristic absorption bands for:
The C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹).
The C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹).
The C=C stretches of the aromatic ring and the allyl group (in the range of 1450-1600 cm⁻¹).
The C-O-C stretch of the ether linkage (around 1200-1250 cm⁻¹).
The C-H stretches of the methyl and allyl groups (around 2850-3100 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for a complete vibrational analysis.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Aldehyde C=O Stretch | 1680 - 1700 |
| Aldehyde C-H Stretch | 2720 and 2820 |
| Aromatic/Allyl C=C Stretch | 1450 - 1600 |
| Ether C-O-C Stretch | 1200 - 1250 |
| Alkyl/Aromatic C-H Stretch | 2850 - 3100 |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. While this compound may be a liquid or a low-melting solid at room temperature, it is often possible to form crystalline derivatives (for example, through reaction of the aldehyde group) that are suitable for single-crystal X-ray diffraction analysis.
This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or van der Waals forces.
Theoretical and Computational Chemistry Approaches for Understanding 2 Allyloxy 4,6 Dimethylbenzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of molecules like 2-(Allyloxy)-4,6-dimethylbenzaldehyde. These methods provide insights into electron distribution, orbital energies, and molecular properties that govern reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties and Energetics
Density Functional Theory (DFT) stands as a cornerstone for investigating the ground state properties of organic molecules. For this compound, DFT calculations would be instrumental in determining key electronic and structural parameters. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers can compute optimized molecular geometry, bond lengths, and bond angles.
Furthermore, DFT enables the calculation of energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, in related benzaldehyde (B42025) derivatives, the HOMO is often localized on the electron-rich aromatic ring and the oxygen atom of the alkoxy group, while the LUMO is typically centered on the carbonyl group and the aromatic ring. This distribution would suggest that this compound is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the benzene (B151609) ring.
Ab Initio and Semi-Empirical Methods for Conformational Analysis
The flexibility of the allyloxy group in this compound introduces multiple possible conformations, each with a distinct energy level. Understanding the conformational landscape is crucial as it can significantly influence the compound's reactivity and physical properties.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods, like AM1 or PM3, are valuable tools for performing conformational analysis. A systematic search of the potential energy surface by rotating the dihedral angles associated with the allyloxy substituent would reveal the most stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. It is anticipated that the most stable conformer would exhibit minimal steric hindrance between the allyloxy group and the adjacent methyl group on the benzene ring.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Reaction Pathways
Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, including its interactions with other molecules and the energetic profiles of its potential reactions.
Molecular dynamics (MD) simulations, using force fields like AMBER or CHARMM, can model the movement of the molecule over time, providing insights into its intermolecular interactions in various solvents or in the solid state. This is particularly useful for understanding how the molecule might behave in a reaction medium or a biological system.
Furthermore, these computational techniques are invaluable for mapping out reaction pathways. For example, the Claisen rearrangement is a well-known reaction of allyl aryl ethers. Computational modeling could be employed to calculate the activation energy and transition state geometry for the sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement of this compound to form the corresponding ortho-allyl phenol (B47542). This would provide a theoretical basis for predicting the feasibility and stereochemical outcome of such a reaction.
Correlation of Computational Data with Experimental Observations for Structure-Reactivity Relationships
The ultimate goal of theoretical and computational studies is to establish a strong correlation with experimental findings, thereby creating robust structure-reactivity relationships. For this compound, computational data can be benchmarked against experimental results to validate the theoretical models.
Advanced Applications of 2 Allyloxy 4,6 Dimethylbenzaldehyde in Diverse Scientific Fields
Strategic Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules
The unique structural features of 2-(Allyloxy)-4,6-dimethylbenzaldehyde make it a strategic precursor in the total synthesis of complex natural products and bioactive molecules. The interplay between its allyloxy and aldehyde functionalities allows for a range of sophisticated chemical transformations.
A primary synthetic strategy involves the Claisen rearrangement , a powerful pericyclic reaction that repositions the allyl group from the ether oxygen to the ortho position on the benzene (B151609) ring. In the case of this compound, this thermal or Lewis acid-catalyzed rearrangement would yield 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde. This transformation is pivotal as it introduces a new carbon-carbon bond and a reactive allyl group adjacent to a hydroxylated aldehyde, a common motif in many natural products. This rearranged product can then undergo further modifications. For instance, the newly introduced allyl group can be subjected to ozonolysis to yield an aldehyde, or hydroboration-oxidation to form an alcohol, providing a handle for further carbon chain extension or functionalization.
The aldehyde group of this compound is a versatile functional group for carbon-carbon bond formation. It can participate in a variety of classic C-C bond-forming reactions, including:
Wittig reaction: To introduce a double bond with controlled stereochemistry.
Grignard and organolithium additions: To introduce a wide range of alkyl, aryl, or vinyl groups.
Aldol (B89426) condensation: To form β-hydroxy carbonyl compounds, which are key intermediates in polyketide synthesis.
The strategic combination of the Claisen rearrangement and subsequent modifications of the aldehyde and allyl groups allows for the construction of highly substituted and functionalized aromatic rings, which are core structures in numerous complex natural products, including certain flavonoids, alkaloids, and terpenoids.
| Reaction Type | Reagents/Conditions | Product Functional Group | Relevance in Total Synthesis |
| Claisen Rearrangement | Heat or Lewis Acid | o-Allyl phenol (B47542) | C-C bond formation, introduction of a versatile allyl group |
| Wittig Reaction | Phosphonium ylide | Alkene | Carbon skeleton extension, precursor to other functional groups |
| Grignard Addition | RMgX | Secondary alcohol | Introduction of diverse substituents |
| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy carbonyl | Construction of polyketide-like structures |
Development of New Chemical Reagents and Catalysts Derived from this compound
The aldehyde functionality of this compound is a key feature for its use in the development of new chemical reagents and catalysts, particularly through the synthesis of Schiff base ligands. Schiff bases, or imines, are formed by the condensation of an aldehyde with a primary amine. The resulting compounds are excellent ligands for a wide range of metal ions.
The synthesis of Schiff base ligands from this compound would involve its reaction with various primary amines, such as substituted anilines, diamines, or chiral amines. jocpr.comresearchgate.netnih.gov The electronic and steric properties of the resulting ligand can be fine-tuned by the choice of the amine. The presence of the dimethyl groups on the aromatic ring provides steric bulk, which can influence the coordination geometry and catalytic activity of the corresponding metal complexes. The allyloxy group can also be retained or modified to further tune the ligand's properties.
These Schiff base ligands can then be complexed with various transition metals (e.g., Cu, Ni, Co, Fe) to generate metal complexes with potential applications in catalysis. mdpi.com For example, chiral Schiff base ligands derived from the reaction of this compound with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, could be used to prepare chiral catalysts for asymmetric synthesis. nih.gov These types of catalysts are highly valuable for the enantioselective synthesis of pharmaceuticals and other fine chemicals.
Potential catalytic applications for metal complexes derived from this compound-based Schiff bases include:
Asymmetric epoxidation of olefins: For the synthesis of chiral epoxides.
Asymmetric cyclopropanation: To create chiral cyclopropanes.
Oxidation reactions: As catalysts for the selective oxidation of alcohols and other substrates.
Cross-coupling reactions: To facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
| Ligand Type | Starting Materials | Potential Metal Ions | Potential Catalytic Application |
| Achiral Schiff Base | This compound, Aniline | Cu(II), Ni(II), Co(II) | Oxidation, Polymerization |
| Chiral Schiff Base | This compound, Chiral Diamine | Mn(III), Ru(II), Rh(I) | Asymmetric Epoxidation, Asymmetric Hydrogenation |
| Salen-type Ligand | This compound, Ethylenediamine | Cr(III), Co(III), Al(III) | Asymmetric Ring-Opening of Epoxides |
Contributions to Macromolecular Chemistry and Polymer Science via Allylic Polymerization and Cross-Linking
The allyl group of this compound provides a reactive handle for its incorporation into polymers, contributing to the fields of macromolecular chemistry and polymer science. This can be achieved through several polymerization techniques.
One approach is the copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates, using free-radical or controlled radical polymerization methods. This would result in the formation of functional polymers with pendant benzaldehyde (B42025) and dimethylphenyl ether moieties. These functional groups can then be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications.
The allyl group itself can participate in polymerization reactions. For instance, ring-opening metathesis polymerization (ROMP) of a strained cyclic olefin derived from this compound could be a viable route to well-defined polymers.
Furthermore, the bifunctionality of the rearranged product, 3-allyl-2-hydroxy-4,6-dimethylbenzaldehyde, makes it an interesting monomer for the synthesis of functional polymers. The allyl group can be polymerized, while the phenolic hydroxyl and aldehyde groups can be used for further chemical modifications or to impart specific properties to the polymer, such as thermal stability or chelating ability.
The allyl group also serves as a cross-linking site . During polymerization or in a post-polymerization step, the double bond of the allyl group can react to form cross-links between polymer chains. This process increases the molecular weight and creates a network structure, leading to materials with enhanced mechanical strength, thermal stability, and solvent resistance. This is particularly useful in the production of thermosetting resins and elastomers.
| Polymerization Method | Reactive Group | Resulting Polymer Type | Key Feature/Application |
| Copolymerization | Allyl group | Functional linear polymer | Pendant aldehyde groups for post-polymerization modification |
| Cross-linking | Allyl group | Cross-linked polymer network | Enhanced mechanical and thermal properties |
| Ring-Opening Metathesis Polymerization | Derived cyclic olefin | Well-defined functional polymer | Precise control over polymer architecture |
Exploration in Materials Science for Functional Molecule Design
The unique combination of functional groups in this compound and its derivatives makes it a promising candidate for the design of a variety of functional materials.
In the field of liquid crystals , the rigid aromatic core of this compound can be incorporated into mesogenic (liquid crystal-forming) molecules. By attaching long alkyl or alkoxy chains to the aromatic ring, it is possible to design molecules that exhibit liquid crystalline phases, such as nematic or smectic phases. researchgate.net The aldehyde group can be used to connect to other molecular fragments to build more complex liquid crystalline structures. The properties of these materials are highly dependent on molecular shape and intermolecular interactions, and the substitution pattern of the benzaldehyde derivative can be used to tune these properties.
The molecule can also serve as a precursor for the synthesis of photosensitive materials . The aldehyde group can be converted into a variety of chromophores (light-absorbing groups). For example, condensation with an appropriate amine or activated methylene (B1212753) compound can lead to the formation of molecules with extended π-conjugation, which may exhibit interesting photophysical properties, such as fluorescence or photochromism.
Furthermore, the ability of the aldehyde to form Schiff bases can be exploited in the design of chemosensors . By synthesizing a Schiff base that can selectively bind to a specific metal ion or anion, and incorporating a signaling unit (e.g., a fluorophore), a sensor can be created where the binding event leads to a detectable change in the optical properties (e.g., color or fluorescence intensity). The dimethyl groups can help to create a specific binding pocket for the target analyte.
| Material Type | Key Functional Group(s) | Design Principle | Potential Application |
| Liquid Crystals | Aromatic core, Aldehyde | Incorporation into mesogenic structures | Displays, Optical switches |
| Photosensitive Materials | Aldehyde (as a precursor to chromophores) | Synthesis of molecules with extended π-systems | Optical data storage, Photoresponsive materials |
| Chemosensors | Aldehyde (for Schiff base formation) | Design of selective host-guest systems with a signaling unit | Environmental monitoring, Medical diagnostics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
